3,5-Dimethoxyphenol
Overview
Description
3,5-Dimethoxyphenol is a chemical compound that is a derivative of phenol with two methoxy groups at the 3rd and 5th positions. It is related to other dimethoxyphenols and has been studied for various applications, including its role as a synthetic intermediate and its potential in materials science.
Synthesis Analysis
The synthesis of compounds related to 3,5-dimethoxyphenol has been explored in several studies. For instance, the synthesis of chiral auxiliary-bearing isocyanides, which are strongly fluorescent oxazoles, involves the use of 3,4-dimethoxybenzoyl chloride, a related compound . Another study describes the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate through photoirradiation, showcasing a method to create a compound with a planar cyclobutane ring . Additionally, novel 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were synthesized and characterized, indicating the versatility of dimethoxyphenol derivatives in creating complex molecules with potential antimicrobial activities .
Molecular Structure Analysis
The molecular structure of dimethoxyphenol derivatives has been elucidated using various techniques. X-ray crystallography has been employed to determine the structure of fluorescent oxazoles derived from 3,4-dimethoxyphenol . Similarly, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was determined, revealing a slightly distorted square-planar arrangement of the cyclobutane ring . The molecular structure and stability of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were also studied using density functional theory (DFT) and natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
The reactivity of dimethoxyphenol derivatives has been investigated, particularly in the context of thermal reactions. Thermolysis of various dimethoxyphenols, including 3,5-dimethoxyphenol, has been studied, revealing insights into the cleavage of alkyl C–O bonds and the formation of ring-methylated products . The synthesis of (E)-2-(1,3-diphenylallyl)-3,5-dimethoxyphenol demonstrates the potential for allylation reactions involving dimethoxyphenols .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethoxyphenol derivatives have been characterized in several studies. For example, the Schiff base compound 2-[(4-Fluorophenylimino)methyl]-3,5-dimethoxyphenol was synthesized and its properties were analyzed using spectroscopic methods and quantum chemical calculations, revealing information about its electronic structure and solvent interactions . The crystal structure and Hirshfeld surface analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provided insights into the hydrogen bonding and van der Waals interactions that stabilize the crystal structure .
Scientific Research Applications
Enzymatic Modification for Antioxidant Synthesis
3,5-Dimethoxyphenol has been studied for its potential as an antioxidant compound. It's modified using enzymatic oxidation to produce compounds with higher antioxidant capacity, like symmetrical CC linked tetramethoxy biphenyl diol, demonstrating significant potential for bioactive applications (Adelakun et al., 2012).
Synthesis of Dimethoxycoumarin
The compound is used in the synthesis of limettin (5,7-dimethoxycoumarin), a process that involves methylation and Pechmann reaction. The study of methylation and cyclization in this synthesis has achieved significant yields, indicating its utility in chemical production (Y. Zhi-wen, 2013).
Thermolysis Research
Research on thermolysis of dimethoxyphenols, including 3,5-dimethoxyphenol, reveals insights into their reactivity and potential applications in understanding the behavior of lignins under various temperatures (Masuku, 1991).
Synthesis of Phloroglucinol Monoaryl Ethers
3,5-Dimethoxyphenol is instrumental in the synthesis of phloroglucinol monoaryl ethers, with potential applications in medicinal chemistry (Sherwood, Pond, & Trudell, 2012).
In Solid-Phase Synthesis
The compound is a key intermediate in the preparation of acid-labile linkers and resins for solid-phase synthesis, demonstrating its critical role in facilitating the synthesis of peptides and non-peptides (Jin et al., 2001).
Catalysis and Product Characterization in Organic Solutions
3,5-Dimethoxyphenol serves as a substrate in various catalytic processes, showing its versatility in chemical reactions and potential for product development (Wan, Du, & Miyakoshi, 2008).
Understanding Antioxidant Mechanisms
The compound's role in understanding the antioxidant mechanisms of various phenolic compounds is significant, as evidenced by gas-phase acidity studies (Madeira et al., 2011).
Applications in Pharmacology
It has implications in pharmacology, for instance, in the synthesis of molecules for the removal of cyanide from human blood serum and cytochrome c oxidase (Kaur, Singh, Mithu, & Singh, 2014).
Environmental Studies
3,5-Dimethoxyphenol is used in environmental studies, such as probing the photochemical reactivity of freshwaters (Canonica & Freiburghaus, 2001).
Safety And Hazards
properties
IUPAC Name |
3,5-dimethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDNFAMOIPNVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075426 | |
Record name | Phenol, 3,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxyphenol | |
CAS RN |
500-99-2 | |
Record name | 3,5-Dimethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phloroglucinol dimethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethoxyphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70955 | |
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Record name | Phenol, 3,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-DIMETHOXYPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23UXW8136A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3,5-Dimethoxyphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059966 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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